molecular formula C11H14F3NO B1372240 1-Benzylamino-4,4,4-trifluoro-butan-2-ol CAS No. 939793-42-7

1-Benzylamino-4,4,4-trifluoro-butan-2-ol

Cat. No. B1372240
CAS RN: 939793-42-7
M. Wt: 233.23 g/mol
InChI Key: FIPYXVWKZLCGAE-UHFFFAOYSA-N
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Description

1-Benzylamino-4,4,4-trifluoro-butan-2-ol is a chemical compound with the molecular formula C11H14F3NO . It has a molecular weight of 233.23 . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F3NO/c12-11(13,14)6-10(16)8-15-7-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis Applications

1-Benzylamino-4,4,4-trifluoro-butan-2-ol (BAB) is utilized in various synthesis applications. One notable use is in the preparation of chiral resolving agents for cyclopropanecarboxylic acids. BAB is synthesized from its Schiff base through catalytic hydrogenation over palladium on carbon, employing solvents like toluene, methanol, and hexane (Hegedüs et al., 2015). Additionally, BAB has been used in the chiral resolution of racemic cyclopropanecarboxylic acids using supercritical carbon dioxide, demonstrating good enantioselectivities in a single step (Varga et al., 2014).

Antifungal Agent Development

BAB derivatives are also explored in the development of antifungal agents. Specifically, 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol compounds have been synthesized and evaluated for their antifungal activities. These compounds showed significant antifungal activity, especially against Candida albicans and Candida krusei, surpassing the effectiveness of conventional antifungal drugs like Fluconazole and Itraconazole (Tang et al., 2013).

Chemical Reactions and Catalysis

BAB and its derivatives play a role in various chemical reactions and catalysis processes. For instance, a Mn(II) metal-organic framework (MOF) combined with BAB derivatives acted as a catalyst for the one-pot tandem synthesis of imines from alcohols and amines (Chen et al., 2017). Similarly, BAB was involved in the microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety, contributing to the development of various organic compounds (Shaaban, 2008).

Polymerization and Material Sciences

In material sciences, BAB derivatives have been shown to initiate polymerization of trimethylolpropane triacrylate upon irradiation, with potential applications in UV-cured films (Arsu et al., 2009).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with it, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(benzylamino)-4,4,4-trifluorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c12-11(13,14)6-10(16)8-15-7-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPYXVWKZLCGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(CC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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